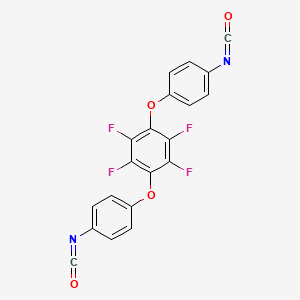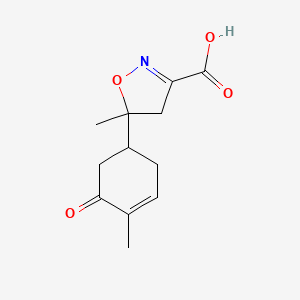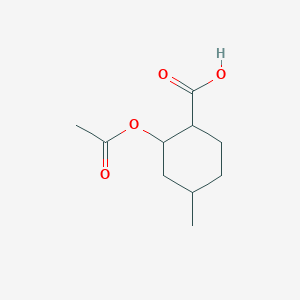
1,2,4,5-Tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene is a fluorinated aromatic compound characterized by the presence of four fluorine atoms and two isocyanate groups attached to a benzene ring
Preparation Methods
The synthesis of 1,2,4,5-Tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 1,2,4,5-tetrafluorobenzene.
Nucleophilic Substitution: The tetrafluorobenzene undergoes nucleophilic substitution with 4-isocyanatophenol to introduce the isocyanate groups.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,2,4,5-Tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents used in these reactions include bases (e.g., potassium carbonate), nucleophiles (e.g., amines), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4,5-Tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene has several scientific research applications:
Materials Science: It is used in the synthesis of advanced polymers and materials with unique properties such as high thermal stability and chemical resistance.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Research: It is used in the development of bioactive compounds and pharmaceuticals.
Industrial Applications: The compound is utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene involves its reactivity towards nucleophiles. The isocyanate groups can react with nucleophilic species, leading to the formation of urea or carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and the development of bioactive compounds.
Comparison with Similar Compounds
1,2,4,5-Tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene can be compared with other fluorinated aromatic compounds such as:
1,2,4,5-Tetrafluoro-3,6-bis(vinylsulfonyl)benzene: This compound has vinylsulfonyl groups instead of isocyanate groups, leading to different reactivity and applications.
1,2,4,5-Tetrafluoro-3,6-bis(trifluoromethyl)benzene: This compound has trifluoromethyl groups, which impart different electronic properties and reactivity.
1,2,4,5-Tetrafluoro-3,6-bis(4-methylphenylsulfonyl)benzene:
The uniqueness of this compound lies in its combination of fluorine atoms and isocyanate groups, providing a distinct set of chemical properties and reactivity patterns.
Properties
CAS No. |
194298-89-0 |
|---|---|
Molecular Formula |
C20H8F4N2O4 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-bis(4-isocyanatophenoxy)benzene |
InChI |
InChI=1S/C20H8F4N2O4/c21-15-17(23)20(30-14-7-3-12(4-8-14)26-10-28)18(24)16(22)19(15)29-13-5-1-11(2-6-13)25-9-27/h1-8H |
InChI Key |
XBWONKPZVUJGRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)N=C=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-ethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B12218468.png)
![11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione](/img/structure/B12218477.png)
![N-[4-(morpholin-4-yl)phenyl]-3-[3-oxo-4-(prop-2-en-1-yl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2-yl]propanamide](/img/structure/B12218485.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B12218490.png)
![3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12218501.png)
![3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12218507.png)
![2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate](/img/structure/B12218508.png)

![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide](/img/structure/B12218516.png)
![N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide](/img/structure/B12218518.png)
![N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12218525.png)


